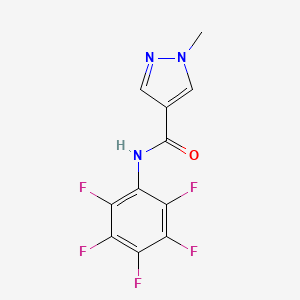
1-methyl-N-(pentafluorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a pentafluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., an amine or a thiol) reacts with a pentafluorobenzene derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative (e.g., an acid chloride or an ester) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new substituents replacing the original groups on the aromatic ring.
Scientific Research Applications
1-METHYL-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiparasitic and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pentafluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects .
Comparison with Similar Compounds
1-METHYL-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOL-5-AMINE: This compound shares a similar pyrazole ring structure but differs in the position and type of substituents.
2-AMINO-5,10-DIHYDRO-5,10-DIOXO-4-(2,3,4,5,6-PENTAFLUOROPHENYL)-4H-NAPHTHO[2,3-B]PYRAN-3-CARBONITRILE: This compound contains a pentafluorophenyl group but has a different core structure.
Uniqueness: 1-METHYL-N~4~-(2,3,4,5,6-PENTAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring, a pentafluorophenyl group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H6F5N3O |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-methyl-N-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H6F5N3O/c1-19-3-4(2-17-19)11(20)18-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3,(H,18,20) |
InChI Key |
KQGFFBXEHPCZGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10904944.png)
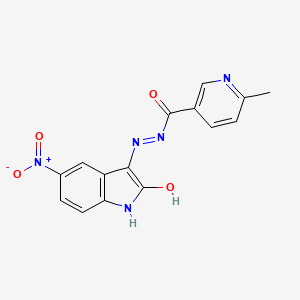
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
![2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]methanesulfonohydrazide](/img/structure/B10904952.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904960.png)

![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(thiophen-2-yl)prop-2-enamide]](/img/structure/B10904967.png)
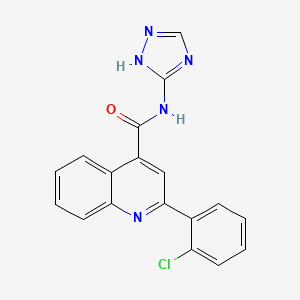
![(2E,2'E)-N,N'-butane-1,4-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B10904973.png)
![2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904992.png)
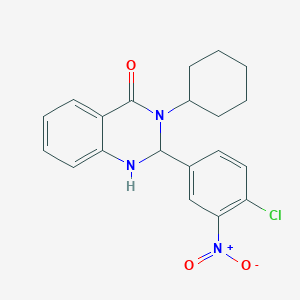
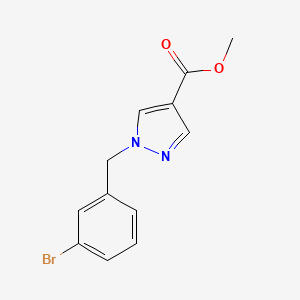
![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10905018.png)
